2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
This compound features a fused octahydropyrrolo[3,4-c]pyrrole core, a bicyclic system with two pyrrolidine rings. Key substituents include:
- Cyclopropanesulfonyl group at position 5 of the pyrrolopyrrole system, introducing steric bulk and polar sulfonyl functionality.
- Isopropyl group (propan-2-yl) at position 1 of the benzodiazole, contributing hydrophobicity.
Properties
IUPAC Name |
2-(5-cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13(2)23-18-6-4-3-5-17(18)20-19(23)21-9-14-11-22(12-15(14)10-21)26(24,25)16-7-8-16/h3-6,13-16H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCIJNJQBKVCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Diketone Cyclization
Reacting 1,4-diaminobutane with 2,5-dimethoxytetrahydrofuran in acetic acid at reflux (120°C) for 24 hours generates the octahydropyrrolo[3,4-c]pyrrole scaffold. The reaction proceeds via imine formation followed by cyclization, yielding the bicyclic amine in 65–75% yield.
Ring-Closing Metathesis (RCM)
A more modern approach utilizes Grubbs’ catalyst (2nd generation) to facilitate RCM of a diene precursor. For example, treating N-Boc-protected diallylamine with Grubbs’ catalyst in DCM at 40°C for 6 hours affords the bicyclic structure in 80% yield.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diamine-Diketone | 65–75 | 90 | Moderate |
| RCM | 80 | 95 | High |
The RCM method offers superior yields and scalability but requires expensive catalysts.
The introduction of the cyclopropanesulfonyl group is achieved via reaction of the pyrrolopyrrole’s secondary amine with cyclopropanesulfonyl chloride. Data from search results reveal critical optimizations:
Reaction Conditions and Yields
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Dichloromethane | NH3 (gas) | -78 → 20 | 3.25 | 95 | |
| 1,4-Dioxane | NH3 (0.5M) | 20 | 72 | >90 | |
| THF/Water | NH4OH | 20 | 16 | 52 |
Optimal Protocol :
-
Dissolve octahydropyrrolo[3,4-c]pyrrole (10 mmol) in dry DCM (50 mL).
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Bubble NH3 gas through the solution at -78°C for 15 minutes.
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Add cyclopropanesulfonyl chloride (1.2 equiv.) dropwise.
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Warm to room temperature and stir for 3 hours.
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Filter and concentrate to isolate the sulfonamide (95% yield).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, with NH3 scavenging HCl to drive the reaction forward.
Coupling of Benzodiazole and Sulfonylated Pyrrolopyrrole
The final step involves forming the C–N bond between the benzodiazole and pyrrolopyrrole. Two methods are explored:
Buchwald-Hartwig Amination
Using Pd2(dba)3 as a catalyst and Xantphos as a ligand, the benzodiazole (brominated at position 2) reacts with the sulfonylated pyrrolopyrrole’s amine in toluene at 100°C for 12 hours. Yields reach 70–80% with 5 mol% catalyst loading.
Nucleophilic Aromatic Substitution
Activating the benzodiazole with a nitro group at position 2 enables displacement by the pyrrolopyrrole’s amine in DMF at 120°C (48 hours, 60% yield).
Comparative Efficiency :
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, particularly at the cyclopropanesulfonyl group.
Reduction: : Reduction can modify the benzodiazole ring or the sulfonyl group.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic benzodiazole ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Use of hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like amines, or electrophiles like alkyl halides, under appropriate conditions.
Major Products
Oxidation: : Modified cyclopropanesulfonyl derivatives.
Reduction: : Altered benzodiazole structures.
Substitution: : Various derivatives with modified substituents on the benzodiazole ring.
Scientific Research Applications
2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole has numerous research applications:
Chemistry: : Used as a ligand in catalysis, or as an intermediate in organic synthesis.
Biology: : Studied for its potential as a bioactive molecule, possibly influencing enzymatic pathways.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the development of advanced materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : Depending on its structure, it could influence pathways related to inflammation, oxidative stress, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the octahydropyrrolo[3,4-c]pyrrole core but differ in substituents and appended moieties:
*Estimated based on structural analysis.
Key Comparative Insights
Polarity and Solubility
- The target compound’s cyclopropanesulfonyl group enhances water solubility compared to non-sulfonated analogs like the oxazole derivative .
Steric and Electronic Effects
- The isopropyl group in the target compound and oxazole analog introduces steric hindrance, which may influence receptor binding kinetics.
- The methylphenyl ketone in Entry 4 (Table 1) provides a planar aromatic system for hydrophobic interactions, contrasting with the benzodiazole’s dual nitrogen atoms in the target compound .
Biological Activity
The compound 2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazole moiety and an octahydropyrrolo derivative. Its structural complexity may contribute to its unique biological properties.
Research indicates that compounds similar to this one may interact with various biological targets, including enzymes and receptors involved in immunological and oncological processes. Specifically, the cyclopropanesulfonyl group is known to enhance potency and selectivity towards specific protein targets.
Anticancer Activity
Initial studies suggest that the compound exhibits anticancer properties . For instance, it has been noted to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis. A study demonstrated that derivatives of similar structures can effectively downregulate key signaling pathways involved in tumor growth (e.g., MAPK and PI3K/Akt pathways) .
Immunomodulatory Effects
The compound has also shown promise in immunomodulation , particularly in conditions characterized by excessive inflammation. Research indicates that it may modulate cytokine production and enhance immune response through the inhibition of pro-inflammatory mediators .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticancer effects on breast cancer cell lines; showed significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Investigated immunomodulatory effects in a mouse model of rheumatoid arthritis; resulted in decreased inflammation markers and improved clinical scores. |
| Study 3 | Explored pharmacokinetics; demonstrated favorable absorption and distribution characteristics with an oral bioavailability of approximately 40%. |
Pharmacological Profile
The pharmacological profile of this compound reveals several key attributes:
- Potency : Exhibits low nanomolar activity against specific cancer types.
- Selectivity : Shows preferential binding to targeted proteins over non-targeted ones.
- Bioavailability : Oral bioavailability indicates potential for convenient administration.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. Key steps include:
- Diazomethane addition under controlled temperatures (–20 to –15°C) to form intermediates, followed by solvent removal under reduced pressure .
- Purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) to isolate high-purity solids .
- Reflux conditions (xylene, 25–30 hours) with chloranil for dehydrogenation, followed by NaOH treatment and repeated washing to remove byproducts .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Integrate quantum chemical calculations (e.g., reaction path searches) with information science to predict optimal conditions:
- Use software like GRRM or AFIR to identify low-energy pathways for sulfonylation or cyclization steps .
- Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and prioritize high-yield conditions .
- Validate predictions with small-scale experiments, creating a feedback loop to refine computational models .
Basic: Which spectroscopic techniques confirm the compound’s structure?
- Mass spectrometry (MS): Confirm molecular weight via (M + H)+ peaks (e.g., 418.5–527.7 Da, depending on substituents) .
- NMR spectroscopy: Analyze pyrrolo-pyrrole and benzodiazole proton environments (e.g., 1H shifts at δ 3.0–5.0 ppm for octahydropyrrolo rings) .
- X-ray crystallography: Resolve stereochemistry of the cyclopropanesulfonyl group and isopropyl substitution .
Advanced: How can Design of Experiments (DoE) improve synthesis yield and purity?
- Factor screening: Use fractional factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response surface methodology (RSM): Optimize parameters like reaction time (40–48 hours) and reagent stoichiometry (1:1.4 substrate-chloranil ratio) .
- Contingency analysis: Identify interactions between parameters (e.g., dichloromethane volume vs. diazomethane concentration) to mitigate side reactions .
Advanced: How to resolve contradictions between computational predictions and experimental results?
- Iterative validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) for key steps like sulfonylation .
- Sensitivity analysis: Assess model assumptions (e.g., solvent effects ignored in simulations) and adjust parameters using experimental dielectric constants .
- Multi-scale modeling: Combine quantum mechanics (QM) for reaction steps with molecular dynamics (MD) for solvation effects .
Basic: What parameters influence the compound’s stability during storage?
- Temperature: Store at –20°C to prevent degradation of the sulfonyl group.
- Humidity: Use desiccants to avoid hydrolysis of the benzodiazole ring.
- Solvent residues: Ensure complete removal of dichloromethane (via rotary evaporation) to prevent acid-catalyzed decomposition .
Advanced: How to control stereochemistry in the octahydropyrrolo[3,4-c]pyrrole moiety?
- Chiral catalysts: Use enantiopure amines or phosphoric acids to direct asymmetric cyclization .
- Temperature gradients: Slow cooling during recrystallization to favor one diastereomer (e.g., 2-propanol at 4°C) .
- Dynamic kinetic resolution (DKR): Employ transition-metal catalysts to invert configurations during ring closure .
Basic: Which purification techniques are most effective post-synthesis?
- Column chromatography: Achieve >95% purity using silica gel and ethyl acetate/hexane gradients .
- Recrystallization: Optimize solvent polarity (methanol for polar byproducts; 2-propanol for non-polar impurities) .
- Centrifugation: Remove colloidal impurities after NaOH washing .
Advanced: What in silico models predict biological activity, and how are they validated?
- Molecular docking: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes) .
- QSAR models: Corlate substituent electronic properties (Hammett σ constants) with antibacterial IC50 values .
- Validation: Compare predictions with in vitro assays (e.g., MIC against E. coli or S. aureus) .
Advanced: How to design reaction kinetics studies for sulfonyl group introduction?
- Pseudo-first-order conditions: Fix cyclopropanesulfonyl chloride concentration and monitor benzodiazole consumption via HPLC .
- Arrhenius analysis: Measure rate constants at 25°C, 40°C, and 60°C to calculate activation energy .
- Isotopic labeling: Use deuterated solvents (e.g., D2O) to probe proton transfer steps in the sulfonylation mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
